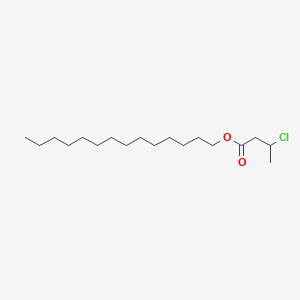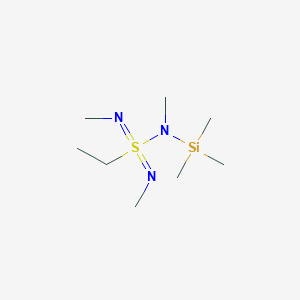
N,N',N''-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide is a unique organosilicon compound that has garnered interest in various fields of chemistry and industry. This compound is characterized by the presence of both trimethylsilyl and ethanesulfonodiimidamide groups, which contribute to its distinctive chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide typically involves the reaction of trimethylsilyl chloride with ethanesulfonodiimidamide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions. The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.
Industrial Production Methods
On an industrial scale, the production of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide may involve continuous flow reactors to ensure consistent quality and high throughput. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain a product that meets the required specifications for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in the reactions of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The choice of solvent and temperature conditions are critical to achieving the desired reaction outcomes.
Major Products Formed
The major products formed from the reactions of N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide depend on the type of reaction. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of silyl-protected intermediates.
Biology: The compound is employed in the modification of biomolecules for enhanced stability and reactivity.
Medicine: Research into its potential as a drug delivery agent is ongoing, given its ability to modify the pharmacokinetic properties of therapeutic compounds.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism by which N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide exerts its effects involves the interaction of its functional groups with target molecules. The trimethylsilyl group can enhance the lipophilicity of the compound, facilitating its interaction with hydrophobic environments. The ethanesulfonodiimidamide group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s reactivity and binding affinity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N-Diethyltrimethylsilylamine: This compound shares the trimethylsilyl group but differs in its amine structure.
N-Methyl-N-(trimethylsilyl)trifluoroacetamide: Similar in having a trimethylsilyl group, but with a trifluoroacetamide moiety.
Uniqueness
N,N’,N’'-Trimethyl-N-(trimethylsilyl)ethanesulfonodiimidamide is unique due to the combination of its trimethylsilyl and ethanesulfonodiimidamide groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
89902-42-1 |
|---|---|
Molekularformel |
C8H23N3SSi |
Molekulargewicht |
221.44 g/mol |
IUPAC-Name |
N-(S-ethyl-N,N'-dimethylsulfonodiimidoyl)-N-trimethylsilylmethanamine |
InChI |
InChI=1S/C8H23N3SSi/c1-8-12(9-2,10-3)11(4)13(5,6)7/h8H2,1-7H3 |
InChI-Schlüssel |
ZSQIAPPLGBFJDG-UHFFFAOYSA-N |
Kanonische SMILES |
CCS(=NC)(=NC)N(C)[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



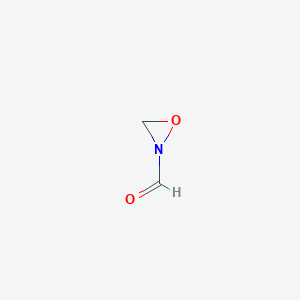
![1,1-Dichloro-5,5,7,7-tetramethyl-4,6-dioxaspiro[2.4]heptane](/img/structure/B14395205.png)
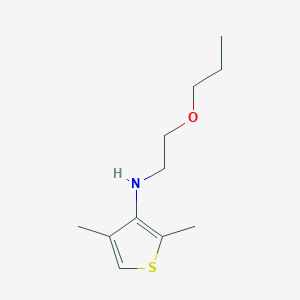
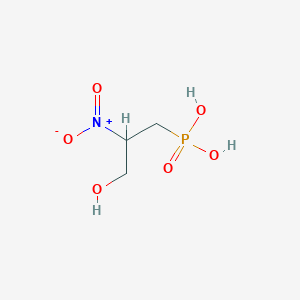
![4-[(4-Phenylpiperazin-1-yl)methyl]naphthalene-1-carbonitrile](/img/structure/B14395215.png)
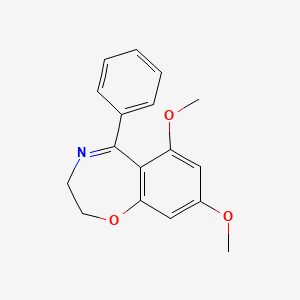
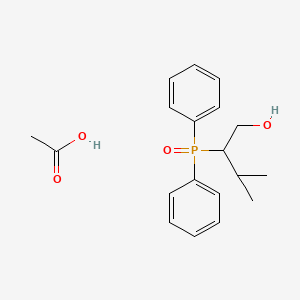
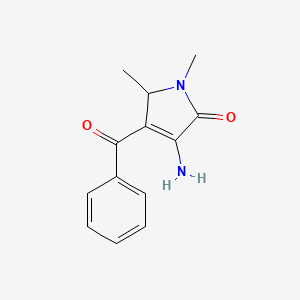
![2,4,6-Trimethoxy-3-[(propan-2-yl)oxy]phenol](/img/structure/B14395249.png)
![2-[(Hexadecyloxy)carbonyl]phenyl 2-nitrobenzoate](/img/structure/B14395255.png)
![2-[3-(2-Methylpropoxy)naphthalen-2-yl]-1H-imidazo[4,5-b]pyridine](/img/structure/B14395270.png)
![N,N-Bis{2-[(naphthalen-1-yl)oxy]ethyl}acetamide](/img/structure/B14395280.png)
